molecular formula C10H12O3 B140513 2-Propoxybenzoic acid CAS No. 2100-31-4

2-Propoxybenzoic acid

Cat. No. B140513
CAS RN: 2100-31-4
M. Wt: 180.2 g/mol
InChI Key: OXOWWPXTTOCKKU-UHFFFAOYSA-N
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Description

2-Propoxybenzoic acid is a chemical compound that belongs to the family of benzoic acids, which are known for their aromatic properties and are widely used in various chemical reactions and as building blocks in organic synthesis. Although the provided papers do not directly discuss 2-Propoxybenzoic acid, they do provide insights into similar compounds, which can help infer some of the properties and behaviors of 2-Propoxybenzoic acid.

Synthesis Analysis

The synthesis of compounds similar to 2-Propoxybenzoic acid often involves the formation of intermediate structures, as seen in the synthesis of 2-aminobenzimidazole-2-N-propanoyl benzoic acid, which is an intermediate in the synthesis of various heterocyclic compounds . The synthesis process is typically characterized by the use of spectroscopic techniques such as FT-IR and NMR for structural confirmation.

Molecular Structure Analysis

The molecular structure of compounds related to 2-Propoxybenzoic acid has been studied using various theoretical calculations, including Density Functional Theory (DFT), Hartree-Fock (HF), and Møller-Plesset perturbation theory (MP2) . These studies provide detailed information on bond lengths, bond angles, and hydrogen bonding, which are crucial for understanding the stability and reactivity of the molecule.

Chemical Reactions Analysis

Chemical reactions involving benzoic acid derivatives can be quite diverse. For instance, 2-iodoxybenzoic acid has been used for the dehydrogenation of tetrahydro-β-carbolines to their aromatic forms under mild conditions . This showcases the reactivity of benzoic acid derivatives in oxidation reactions, which could be relevant for 2-Propoxybenzoic acid as well.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives can be deduced from spectroscopic data and computational studies. Vibrational analysis using FT-IR and FT-Raman, as well as UV-Vis spectroscopy, are common methods to investigate these properties . Theoretical studies provide additional insights into the electronic structure, such as HOMO-LUMO energies and molecular electrostatic potential (MEP), which are indicative of the molecule's reactivity . Furthermore, thermodynamic properties such as heat capacity, entropy, and enthalpy changes can be calculated to understand the stability of the compound at different temperatures .

Scientific Research Applications

Palladium-Catalyzed Synthesis

  • 2-Vinylbenzoic acids, derived from alkyl aryl ketones including 2-Propoxybenzoic acid, are crucial in polymer chemistry and bioactive molecule synthesis. A palladium-catalyzed process allows for efficient production of these compounds (Ram et al., 2020).

Glycan Analysis

  • 2-Aminobenzoic acid, a related compound, has been employed for N-glycan labeling on MALDI targets, enhancing mass spectrometric sensitivity for glycan identification and quantification (Hronowski et al., 2020).

Benzimidazole Synthesis

  • Research on the synthesis of benzimidazoles in high-temperature water shows that water can be a viable solvent for reactions involving benzoic acid derivatives, potentially including 2-Propoxybenzoic acid (Dudd et al., 2003).

Solubility Studies

  • Understanding the solubility of compounds like 2-Amino-3-methylbenzoic acid in various solvents is vital for their purification, which could be relevant for similar compounds like 2-Propoxybenzoic acid (Zhu et al., 2019).

Redox Behavior

  • Studying the redox behavior of aniline derivatives like 2-(4-aminophenyl) ethanol and 4-aminobenzoic acid provides insights into the electrochemical properties that could be relevant for 2-Propoxybenzoic acid derivatives (Subhan et al., 2015).

Impurity Analysis in Pharmaceuticals

  • Identification of impurities in pharmaceuticals, such as proparacaine hydrochloride, involves compounds related to 2-Propoxybenzoic acid, highlighting the importance of purity analysis in drug development (Yang et al., 2020).

Antioxidant Activity Analysis

  • The study of antioxidants like 2,5-Dihydroxybenzoic acid in various fields, including medicine, is crucial. This research is pertinent as it relates to the antioxidant properties of benzoic acid derivatives (Munteanu & Apetrei, 2021).

Halogen Bond Studies

  • Research on molecular salts/cocrystals of compounds like 2-Chloro-4-nitrobenzoic acid, similar in structure to 2-Propoxybenzoic acid, provides insights into halogen bond interactions in crystal structures (Oruganti et al., 2017).

Safety And Hazards

2-Propoxybenzoic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause skin irritation and serious eye damage. It may also cause specific target organ toxicity after a single exposure, particularly affecting the respiratory system .

properties

IUPAC Name

2-propoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-2-7-13-9-6-4-3-5-8(9)10(11)12/h3-6H,2,7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXOWWPXTTOCKKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70337153
Record name 2-Propoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70337153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Propoxybenzoic acid

CAS RN

2100-31-4
Record name 2-Propoxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2100-31-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70337153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 2-propoxy
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.133.106
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of methyl 2-(propyloxy)benzoate (841 mg) in methanol (20 ml) was added 2N sodium hydroxide solution (5 ml) and the mixture was stirred at 60° C. for 2 hours. The reaction mixture was acidified with 6N hydrochloric acid to pH 4 and organic solvent was removed by evaporation. The aqueous layer was diluted with water and extracted with chloroform. The extract was washed with brine, dried over magnesium sulfate, and evaporated in vacuo to give 2-(propyloxy)benzoic acid as colorless oil (756 mg).
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Synthesis routes and methods III

Procedure details

The reaction of propyl bromide and ethyl salicylate in the presence of potassium carbonate was performed as described for Compound 24 to give 2-Propoxy-benzoic acid as white powder. 1H-NMR (400 MHz, d6-DMSO): 12.56 (s, COOH); 7.61 (m, 1 arom. H); 7.45 (m, 1 arom. H); 7.07 (m, 1 arom. H); 6.96 (m, 1 arom. H); 3.96 (t, CH3CH2CH2O); 1.71 (m, CH3CH2CH2O); 0.96 (t, CH3CH2CH2O). 13C-NMR (100 MHz, d6-DMSO): 167.49 (—C═O); 157.41; 132.82; 130.51; 121.73; 119.91; 113.35; 69.63; 22.04; 10.39.
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Synthesis routes and methods IV

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To a stirred solution of Propyl 2-propoxy-benzoate (10 g, 240 mmol) in dimethyl sulfoxide (40 mL) was added potassium tert-butoxide (10 g, 890 mmol) in portions. The solution was heated to 70° C. on a water bath for 2 h, and the progress of the reaction was monitored by TLC using a hexane-ethyl acetate (8:2) solvent system. The reaction mass was cooled to 10° C., poured into ice water, and then acidified with 5% dilute hydrochloric acid. The precipitated solid was filtered and washed thoroughly with distilled water, and the crude mass was recrystallized in hexane (50 mL) to yield an off-white solid of 2-Propoxy-benzoic Acid (7.6 g, 80%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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